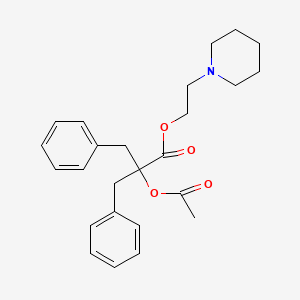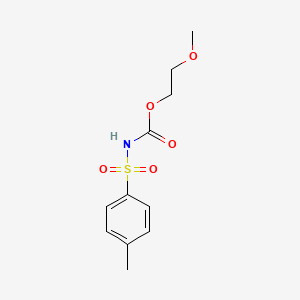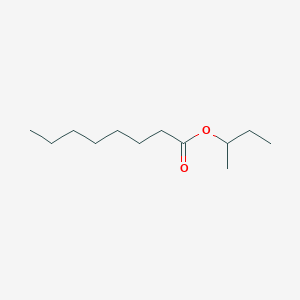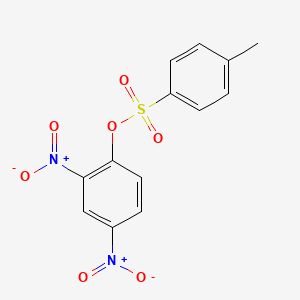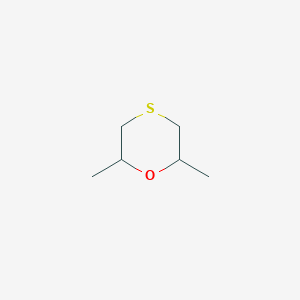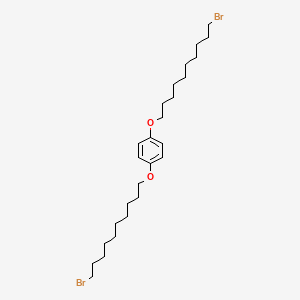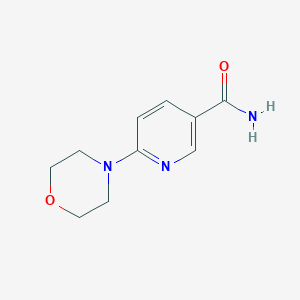
6-Morpholinonicotinamid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Hautalterung und Pigmentationskontrolle
6-Morpholinonicotinamid: , als Derivat von Nicotinamid, wurde hinsichtlich seiner Auswirkungen auf die Hautgesundheit untersucht. Es trägt zur Wiederherstellung des zellulären NAD+-Pools und der mitochondrialen Energetik bei, die entscheidend für die Aufrechterhaltung gesunder Hautzellen sind . Durch die Abschwächung von oxidativem Stress und Entzündungsreaktionen verbessert es die extrazelluläre Matrix und die Hautbarriere. Darüber hinaus wurde festgestellt, dass es den Pigmentierungsprozess hemmt, was es zu einem potenziellen Inhaltsstoff für Produkte macht, die auf die Kontrolle der Hautalterung und Hyperpigmentierung abzielen .
Therapeutische Anwendungen in der Dermatologie
Die Rolle der Verbindung in der Hautpflege erstreckt sich auf therapeutische Anwendungen. Es wurde in die Behandlung von Erkrankungen wie Akne vulgaris, Melasma und Psoriasis verwickelt . Seine entzündungshemmenden Eigenschaften und seine Fähigkeit, die DNA-Reparatur und zelluläre Stressreaktionen zu beeinflussen, machen es zu einem wertvollen Inhaltsstoff in dermatologischen Behandlungen .
Kosmezeutische Anwendungen
Im Bereich der Kosmezeutika wurde this compound als vielseitiger Anti-Aging-Inhaltsstoff eingesetzt. Es reduziert deutlich den oxidativen Stress der Haut, Entzündungen und Pigmentierung. Seine biochemischen Mechanismen stimmen mit den „Kligman-Standards“ in der Hautpflege überein, was es zu einer beliebten Wahl für funktionelle Hautpflegeprodukte macht .
Antioxidative Eigenschaften
Die antioxidativen Eigenschaften von this compound sind bemerkenswert. Es trägt zu Redoxreaktionen und Energieproduktion in Hautzellen bei, was dazu beitragen kann, biophysikalische Veränderungen, die mit Hautalterung verbunden sind, teilweise zu verhindern oder umzukehren .
Zellulärer Stoffwechsel und Energetik
Diese Verbindung spielt eine zentrale Rolle bei der NAD+-Synthese, die für den zellulären Stoffwechsel und die Energetik unerlässlich ist. Seine Supplementierung kann den NAD+-Pool in Zellen wiederherstellen und so verschiedene Stoffwechselprozesse unterstützen .
Immunmodulatorische Wirkungen
Obwohl nicht direkt mit this compound verbunden, wurde gezeigt, dass seine Stammverbindung Nicotinamid immunmodulatorische Wirkungen hat. Beispielsweise wurde in Tiermodellen eine Nicotinamid-Supplementierung mit Veränderungen der Immunzellaktivität und Zytokinproduktion in Verbindung gebracht . Dies deutet auf mögliche Anwendungen von this compound bei der Modulation von Immunreaktionen hin, obwohl weitere Forschung erforderlich ist, um diesen Zusammenhang zu belegen.
Wirkmechanismus
Target of Action
6-Morpholinonicotinamide, a derivative of nicotinamide, primarily targets the mitochondria . It preferentially accumulates in A549 cells, a type of lung cancer cell . The compound’s primary targets are likely to be similar to those of nicotinamide, which plays a pivotal role in NAD+ synthesis and contributes to redox reactions and energy production in cells .
Mode of Action
The compound interacts with its targets, leading to an increase in reactive oxygen species (ROS) levels and causing mitochondrial depolarization . This interaction induces apoptosis in A549 cells
Biochemical Pathways
6-Morpholinonicotinamide likely affects the same biochemical pathways as nicotinamide. Nicotinamide is a precursor to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These components play a crucial role in various biochemical reactions and energy production in cells .
Result of Action
The molecular and cellular effects of 6-Morpholinonicotinamide’s action primarily involve inducing apoptosis in A549 cells . This is achieved by increasing ROS levels and causing mitochondrial depolarization . The compound preferentially accumulates in A549 cells, making them more susceptible to its effects .
Biochemische Analyse
Biochemical Properties
6-Morpholinonicotinamide is involved in various biochemical reactions
Cellular Effects
The effects of 6-Morpholinonicotinamide on various types of cells and cellular processes are complex and multifaceted It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 6-Morpholinonicotinamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how 6-Morpholinonicotinamide exerts its effects at the molecular level are still being studied.
Temporal Effects in Laboratory Settings
The effects of 6-Morpholinonicotinamide change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 6-Morpholinonicotinamide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
6-Morpholinonicotinamide is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels.
Transport and Distribution
6-Morpholinonicotinamide is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can also affect its localization or accumulation.
Eigenschaften
IUPAC Name |
6-morpholin-4-ylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-10(14)8-1-2-9(12-7-8)13-3-5-15-6-4-13/h1-2,7H,3-6H2,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUWZMKBMLBNEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293682 | |
| Record name | 6-morpholinonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56501-17-8 | |
| Record name | 56501-17-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91441 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-morpholinonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


